Ethyl 2-(3-nitropyridin-4-YL)acetate
Overview
Description
Ethyl 2-(3-nitropyridin-4-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives. It is a yellow crystalline powder with a molecular weight of 210.19 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-nitropyridin-4-YL)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetate with 3-nitropyridine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, acidic or basic conditions.
Major Products Formed
Reduction: 2-(3-aminopyridin-4-YL)acetate.
Hydrolysis: 2-(3-nitropyridin-4-YL)acetic acid.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-4-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitropyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Ethyl 2-(3-nitropyridin-4-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-nitropyridin-2-YL)acetate: Similar in structure but differs in the position of the nitro group.
Ethyl 2-(3-nitropyridin-5-YL)acetate: Another structural isomer with the nitro group at a different position
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the positional differences of the nitro group.
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSRNWVUBGIIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496831 | |
Record name | Ethyl (3-nitropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-52-5 | |
Record name | Ethyl (3-nitropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-nitropyridin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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